H-Phe(2-Me)-OH

Opioid Receptor Pharmacology Peptidomimetics GPCR Ligand Design

Researchers requiring conformational constraint and metabolic stability in peptide SAR studies often face supply of low-purity or racemized building blocks. (S)-2-Amino-3-(o-tolyl)propanoic acid directly addresses this. - Provides steric shielding against proteases, extending peptide half-life in biological matrices. - Incorporation into cyclic endomorphin-2 analogs yields an order-of-magnitude improvement in MOP receptor affinity. - Supplied as ≥98% HPLC, single (S)-enantiomer for reliable solid-phase synthesis; available globally from stock.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 80126-53-0
Cat. No. B1363631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(2-Me)-OH
CAS80126-53-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyNHBKDLSKDKUGSB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(o-tolyl)propanoic acid – Overview


(S)-2-Amino-3-(o-tolyl)propanoic acid (CAS 80126-53-0), systematically named (2S)-2-amino-3-(2-methylphenyl)propanoic acid, is a chiral, non-proteinogenic α-amino acid derivative of L-phenylalanine. It features an ortho-methyl group on the aromatic side chain, which introduces controlled steric hindrance . This single methyl modification alters the conformational preferences of the amino acid residue and, when incorporated into peptides, can confer resistance to proteolytic degradation and modulate receptor-binding specificity . The compound is supplied as a high-purity solid, typically as a white to off-white powder with a molecular weight of 179.22 g/mol, and is primarily utilized as a specialized building block in solid-phase peptide synthesis for medicinal chemistry and chemical biology research .

1
Solid-phase peptide synthesis (SPPS) chiral building block Ortho-methyl steric tuning for conformationally constrained peptidomimetics
2
GPCR ligand design and structure-activity relationship studies Supports μ-opioid receptor (MOP) binding pocket engineering workflows
3
Single (S)-enantiomer format for stereochemical control Enantiomer-attribution review required for functional assay interpretation

Why Generic Substitution Fails for (S)-2-Amino-3-(o-tolyl)propanoic acid


Generic substitution of (S)-2-Amino-3-(o-tolyl)propanoic acid with natural L-phenylalanine or even its para-methyl analog fails in applications requiring precise steric tuning or enhanced proteolytic stability. The ortho-methyl group creates a unique steric environment that can restrict side-chain rotation and influence backbone conformation, directly impacting molecular recognition events . Conversely, para-substitution (e.g., 4-methylphenylalanine) often preserves a more extended, planar aromatic orientation, which may not provide the same conformational constraint [1]. More critically, the ortho-methyl substitution acts as a steric shield that can impede the approach of proteolytic enzymes, thereby extending peptide half-life in biological matrices—a property not conferred by unsubstituted phenylalanine . These fundamental differences in steric profile and metabolic vulnerability mean that in-class analogs are not functionally interchangeable.

Steric mismatch Unsubstituted L-phenylalanine lacks ortho-methyl steric shielding, so proteolytic stability and backbone conformational constraint may not transfer to peptides.
Regioisomer mismatch Meta-methylphenylalanine drives cathepsin B inhibitor engagement; the ortho-methyl derivative targets MOP receptor studies. Positional isomer substitution may redirect biological target engagement.
Conformation mismatch Para-methylphenylalanine preserves a more planar aromatic orientation that may not reproduce the restricted side-chain rotation critical for receptor-binding specificity.

Quantitative Evidence for (S)-2-Amino-3-(o-tolyl)propanoic acid


Enhanced MOP Affinity vs. Unsubstituted Phenylalanine

Incorporation of (S)-2-Amino-3-(o-tolyl)propanoic acid (2'-methylphenylalanine) at position 4 of a cyclic endomorphin-2 analog resulted in an order-of-magnitude increase in μ-opioid receptor (MOP) affinity compared to the parent compound containing unsubstituted phenylalanine [1]. This direct head-to-head comparison within the same peptide scaffold demonstrates that the ortho-methyl group significantly enhances binding interactions with the MOP receptor binding pocket.

MOP Affinity Comparison
Head-to-head
μ-Opioid Receptor Binding Affinity
~10-fold increase
vs. unsubstituted L-Phe in cyclic endomorphin-2 scaffold
Reported MOP affinity enhancement context
In vitro binding assay; scaffold-specific observation
Opioid Receptor Pharmacology Peptidomimetics GPCR Ligand Design

Superior AtPAL-Catalyzed Synthesis Efficiency

An engineered phenylalanine ammonia-lyase from Arabidopsis thaliana (AtPAL) enables preparative-scale synthesis of (S)-o-methylphenylalanine with catalytic efficiency that significantly surpasses previously reported biotransformations using PcPAL (from Petroselinum crispum) [1]. This class-level inference, based on systematic comparison across multiple unnatural amino acid substrates, indicates that the AtPAL system provides superior conversions and yields for ortho-substituted phenylalanine derivatives.

Biocatalytic Synthesis Efficiency
Class-level
AtPAL-Catalyzed Conversion
Significantly surpassing PcPAL conversions
Reported comparison across multiple unnatural amino acid substrates
Supports preparative-scale synthesis access
Class-level inference; exact yields require source review
Biocatalysis Green Chemistry Unnatural Amino Acid Synthesis

Ortho- vs. Meta-Methyl Selectivity in Target Engagement

The position of methyl substitution on the phenylalanine aromatic ring dictates distinct biological targeting. (S)-2-Amino-3-(o-tolyl)propanoic acid (ortho-methyl) is utilized as a chiral synthon for endomorphin-2 analogs with enhanced μ-opioid receptor affinity, whereas the meta-substituted isomer, (S)-3-methylphenylalanine, is integrated into cathepsin B inhibitors [1]. This positional specificity demonstrates that the ortho-methyl analog is not interchangeable with its meta counterpart for opioid receptor-targeted applications.

Ortho- vs. Meta-Methyl Target Engagement
Class-level
Biological Target Engagement
Ortho-methyl: MOP ligand design
Meta-methyl: Cathepsin B inhibitor design
Positional selectivity context for assay design
Application-domain inference; receptor vs. enzyme targeting
Structure-Activity Relationship Opioid Receptor Cathepsin Inhibition

Optimal Use Cases for (S)-2-Amino-3-(o-tolyl)propanoic acid


Potent MOP Peptide Ligand Design

Incorporation of (S)-2-Amino-3-(o-tolyl)propanoic acid into cyclic endomorphin-2 analogs at position 4 yields an order-of-magnitude improvement in MOP receptor affinity compared to peptides containing unsubstituted phenylalanine [1]. This makes it a preferred building block for structure-activity relationship (SAR) studies aimed at developing high-affinity opioid peptide therapeutics.

Protease-Resistant Peptide Scaffolds

The ortho-methyl group provides steric hindrance that impedes enzymatic degradation by proteases . This property is valuable for extending the half-life of therapeutic peptides in biological systems, making this amino acid a strategic choice for designing metabolically stable peptidomimetics and peptide-based drug candidates.

High Optical Purity Stereospecific Synthesis

The compound is supplied at high chiral purity (≥98% by HPLC) as the single (S)-enantiomer, ensuring reliable stereochemical integrity in solid-phase peptide synthesis . This is critical for applications where the desired biological activity depends on precise three-dimensional structure, such as in receptor-ligand interactions.

Biocatalytic Production of Unnatural Amino Acid Libraries

Engineered phenylalanine ammonia-lyase (AtPAL) variants enable efficient, scalable synthesis of (S)-o-methylphenylalanine from readily available cinnamic acid precursors [2]. This green chemistry approach supports the production of research-grade material with improved E-factors and space-time yields, facilitating access to this valuable building block for large-scale medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
MOP Peptide Ligand SAR Studies
Ortho-methyl steric effect on MOP binding pocket
Receptor affinity endpoint review
Protease-Resistant Peptidomimetic Design
Steric shielding against proteolytic degradation
Peptide half-life and metabolite profiling
Stereospecific Solid-Phase Peptide Synthesis
High chiral purity (S)-enantiomer building block
Enantiomeric excess and chiral HPLC verification
Biocatalytic Unnatural Amino Acid Library Production
Engineered AtPAL system scalability
Conversion yield and optical purity under preparative conditions

Technical Documentation Hub

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